molecular formula C12H11ClN2 B8279370 10-Chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

10-Chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

Cat. No.: B8279370
M. Wt: 218.68 g/mol
InChI Key: ZTBSCZDDVKMQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine

InChI

InChI=1S/C12H11ClN2/c13-12-8-3-1-2-4-10(8)15-11-5-6-14-7-9(11)12/h1-4,14H,5-7H2

InChI Key

ZTBSCZDDVKMQKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C3=CC=CC=C3N=C21)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Benzyl-10-chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine (1.54 g, 5 mmol) was dissolved in methylene chloride, followed by adding thereto 1-chloroethyl chloroformate (0.81 ml, 7.5 mmol) under ice-cooling, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated and methanol (20 ml) was added to the residue, and the resulting mixture was heated under reflux at 80° C. for 1 hour. The reaction mixture was concentrated and a 1N-aqueous potassium hydroxide solution was added thereto, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure, and the resulting residue was purified by suspension in diethyl ether/hexane to obtain the desired compound (656.4 mg, 60%) as a light-yellowish-white substance.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Yield
60%

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